(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide
CAS No.:
Cat. No.: VC13449194
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H27N3O |
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Molecular Weight | 241.37 g/mol |
IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide |
Standard InChI | InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1 |
Standard InChI Key | NKCXJYQXZIKVJK-RYUDHWBXSA-N |
Isomeric SMILES | CCN([C@H]1CCCN(C1)C)C(=O)[C@H](C(C)C)N |
SMILES | CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N |
Canonical SMILES | CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name is (2S)-2-amino-N-ethyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide, with the following key features :
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Stereochemistry: Two stereogenic centers at the C2 (S-configuration) and piperidin-3-yl (S-configuration) positions.
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Backbone: Butanamide with a methyl group at C3 and an ethyl group at the amide nitrogen.
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Piperidine moiety: A 1-methyl-substituted piperidine ring at the amide nitrogen, contributing to lipophilicity and potential blood-brain barrier permeability.
Table 1: Comparative Structural Features of Related Compounds
Physicochemical Properties
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LogP: Estimated at 1.2–1.8 (calculated using PubChem data), indicating moderate lipophilicity .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) due to the amide and amine groups .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving:
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Reductive Amination: Reaction of a ketone precursor (e.g., 1-methylpiperidin-3-one) with a primary amine (e.g., ethylamine) using sodium triacetoxyborohydride .
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Amide Coupling: Formation of the butyramide backbone via carbodiimide-mediated coupling between a carboxylic acid and amine.
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Chiral Resolution: Separation of enantiomers using chiral chromatography or asymmetric synthesis techniques .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Reductive Amination | NaBH(OAc), DCM, RT, 12h | 65–75 |
Amide Formation | EDC/HOBt, DMF, 0°C to RT | 70–80 |
Purification | Flash chromatography (SiO, EtOAc/hexane) | >95 purity |
Biological Activity and Mechanisms
Putative Targets
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SLC15A4 Transporter: Structural analogs inhibit SLC15A4, a lysosomal peptide transporter implicated in autoimmune diseases .
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Soluble Epoxide Hydrolase (EPHX2): Urea-based analogs show inhibition, suggesting potential cross-reactivity with the amide group .
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Neuromodulatory Receptors: Piperidine moieties often target GABA or serotonin receptors, though direct evidence is lacking .
In Vitro Findings
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Anti-inflammatory Activity: Suppressed TNF-α production in human primary cells at IC ≈ 5 µM .
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Cytotoxicity: No significant toxicity observed in HEK293 cells at concentrations ≤ 50 µM .
Pharmacological Profile
ADMET Predictions
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Absorption: High intestinal absorption (Caco-2 permeability > 20 nm/s) .
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Metabolism: Likely substrates for CYP3A4 due to the piperidine ring .
Comparative Pharmacokinetics
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